2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide
CAS No.: 63314-66-9
Cat. No.: VC17066762
Molecular Formula: C16H12Cl2N4O4
Molecular Weight: 395.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63314-66-9 |
|---|---|
| Molecular Formula | C16H12Cl2N4O4 |
| Molecular Weight | 395.2 g/mol |
| IUPAC Name | 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide |
| Standard InChI | InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-2-10(17)3-6-12)21-20-13-7-4-11(18)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24) |
| Standard InChI Key | UTZPVJKRCMYHIT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide is an azo compound with the systematic IUPAC name 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide. Its molecular formula is C₁₆H₁₂Cl₂N₄O₄, corresponding to a molecular weight of 395.2 g/mol . The compound’s structure integrates:
-
Azo group (-N=N-): Connects two aromatic rings.
-
4-Chloro-2-nitrophenyl moiety: A nitro-substituted chlorobenzene ring.
-
N-(4-chlorophenyl)-3-oxobutanamide: A chlorophenyl-linked amide with a ketone group at the third carbon.
The SMILES notation for the compound is CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-], reflecting its stereochemical arrangement .
Table 1: Molecular Identity Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 63314-66-9 | |
| EC Number | 264-093-1 | |
| IUPAC Name | 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide | |
| Molecular Formula | C₁₆H₁₂Cl₂N₄O₄ | |
| Molecular Weight | 395.2 g/mol | |
| SMILES | CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)N+[O-] |
Structural Features and Conformational Analysis
The compound’s 2D and 3D structural models reveal critical insights:
-
Azo linkage: The -N=N- group adopts a planar trans configuration, facilitating π-conjugation between the aromatic rings .
-
Chlorine and nitro substituents: Positioned at the 4- and 2-positions of the phenyl ring, respectively, these groups introduce steric hindrance and electronic effects that influence reactivity.
-
Ketone and amide functionalities: The 3-oxobutanamide moiety contributes to hydrogen-bonding potential and solubility characteristics.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide typically involves a multi-step sequence:
-
Diazotization:
-
Reaction of 4-chloro-2-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.
-
Key reaction:
-
-
Coupling Reaction:
-
The diazonium salt is coupled with N-(4-chlorophenyl)-3-oxobutanamide in a basic medium (pH 8–9) to form the azo bond.
-
Key reaction:
-
-
Purification:
-
Crystallization from ethanol or acetone yields the final product with >95% purity.
-
Optimization and Industrial Considerations
-
Temperature control: Maintaining 0–5°C during diazotization prevents premature decomposition of the diazonium salt.
-
Catalysts: Alkali metal hydroxides (e.g., NaOH) enhance coupling efficiency by deprotonating the amide substrate.
-
Yield: Industrial-scale processes report yields of 70–85%, contingent on reagent stoichiometry and pH stability.
Physicochemical Properties
Thermal and Solubility Data
While experimental data on melting/boiling points remain limited, predictive models suggest:
-
Melting point: Estimated >200°C (decomposition likely precedes melting due to nitro group instability).
-
Solubility:
-
Polar solvents: Moderate solubility in DMSO and DMF.
-
Non-polar solvents: Insoluble in hexane or toluene.
-
Spectroscopic Characteristics
-
UV-Vis: Strong absorption at λₘₐₓ ≈ 420 nm (azo group π→π* transitions).
-
IR: Peaks at 1680 cm⁻¹ (amide C=O), 1520 cm⁻¹ (N=N), and 1340 cm⁻¹ (NO₂).
Applications and Industrial Relevance
Pharmaceutical Research
-
Antimicrobial activity: Preliminary studies suggest inhibitory effects against Gram-positive bacteria (MIC ≈ 32 µg/mL).
-
Drug delivery: The amide group’s hydrogen-bonding capacity enables functionalization for targeted therapies.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume